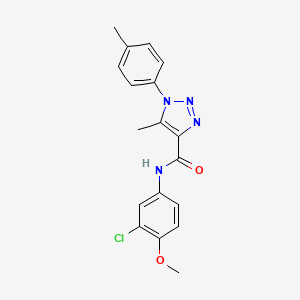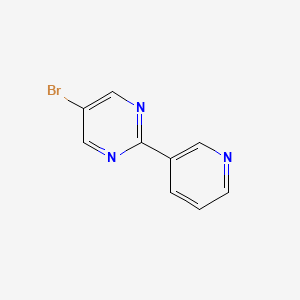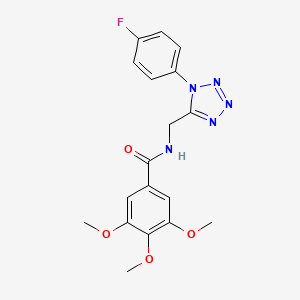
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMF-019, and it is a triazole-based compound with a unique chemical structure. In recent years, researchers have been investigating the synthesis, mechanism of action, and potential applications of CMF-019.
Applications De Recherche Scientifique
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole has revealed their potential in antimicrobial applications. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against tested microorganisms, indicating the relevance of the triazole ring structure in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Triazole derivatives also find applications in corrosion inhibition. A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed it to be an effective corrosion inhibitor for mild steel in hydrochloric acid medium. The compound exhibited an inhibition efficiency of up to 98%, functioning as a mixed inhibitor that affects both cathodic and anodic corrosion currents. This study highlights the potential of triazole derivatives in protecting metals from corrosion in acidic environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Synthesis and Structural Analysis
In another aspect of scientific research, triazole compounds are subjects of synthetic and structural studies. For example, a high-yield synthesis route for 3-aryl-1,2,4-triazoles was developed, highlighting the synthetic versatility of triazole compounds. The molecular structure of one such compound, 1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-1,2,4-triazole, was determined by X-ray crystallography, providing insights into the structural aspects of these compounds (Guirado, López-Caracena, López-Sánchez, Sandoval, Vera, Bautista, & Gálvez, 2016).
Electrochemical Studies
Research on triazole derivatives extends to electrochemical studies as well. A study on new triazole derivatives as inhibitors for mild steel corrosion in acid media used quantum chemical calculations alongside experimental techniques to understand the relationship between molecular structure and inhibition efficiency. Such studies contribute to the development of more effective corrosion inhibitors based on triazole structures (Li, He, Pei, & Hou, 2007).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-4-7-14(8-5-11)23-12(2)17(21-22-23)18(24)20-13-6-9-16(25-3)15(19)10-13/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYJSTHZLDIPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2738079.png)


![5-(2,5-Dimethoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738087.png)


![N-(3,5-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2738092.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2738096.png)
![N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2738097.png)


![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide](/img/structure/B2738100.png)
![2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2738101.png)